N,N-dimethyl-2-nitropropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

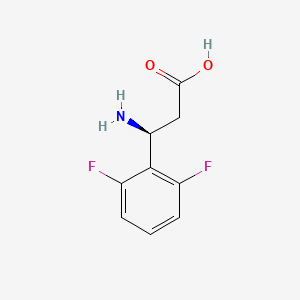

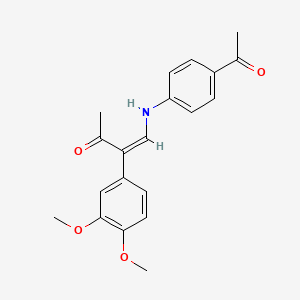

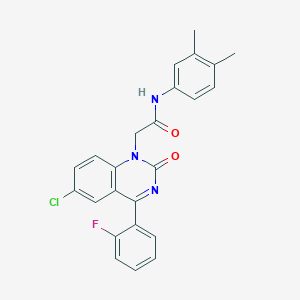

“N,N-dimethyl-2-nitropropan-1-amine hydrochloride” is an organic compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 . It is synthesized and characterized for use in various scientific experiments.

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-nitropropan-1-amine hydrochloride” is represented by the formula C5H13ClN2O2 . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC, etc .Aplicaciones Científicas De Investigación

Formation and Destruction in Water

N,N-dimethyl-2-nitropropan-1-amine hydrochloride is related to N-nitrosodimethylamine (NDMA), a compound that has been studied for its formation and destruction mechanisms in water. Sharma (2012) provided insights into the kinetics and mechanisms involved in the formation of NDMA from precursors like amines and dimethylsulfamide, reacting with disinfectants such as ClO2, O3, OH, and Fe(VI). The paper also discusses various NDMA destruction methods including biodegradation, reduction, and oxidation (photolytic, photocatalytic, chemical, and electrochemical) Sharma, 2012.

Occurrence in Food and Health Implications

The compound's derivatives and related nitroso compounds have been found in food, especially in conditions where fungal contamination is present. Li, Ji, and Cheng (1986) discovered compounds like dimethylnitrosamine (NDMA) and other nitrosamines in foods like cornbread inoculated with Fusarium moniliforme. These compounds have shown carcinogenic potential, emphasizing the significance of understanding their formation and occurrence in foods Li, Ji, & Cheng, 1986.

Environmental Presence and Implications

The presence of nitrosamines like NDMA in environmental settings such as water sources has been a concern due to their potential health implications. Nawrocki and Andrzejewski (2011) highlighted the emergence of nitrosamines like NDMA as disinfection by-products in chloraminated waters, posing a greater health risk compared to chlorinated by-products. The study underscores the importance of understanding the formation mechanisms and exploring effective removal strategies for these compounds from water sources Nawrocki & Andrzejewski, 2011.

Role in Disease and Potential Therapeutic Applications

Interestingly, derivatives of N,N-dimethyl-2-nitropropan-1-amine hydrochloride have been investigated for their roles beyond psychotropic activity. Frecska et al. (2013) discussed N,N-dimethyltryptamine, highlighting its potential in cellular protective mechanisms and suggesting a broader role that extends beyond central nervous activity. This opens avenues for research into the medical applications of these compounds Frecska et al., 2013.

Propiedades

IUPAC Name |

N,N-dimethyl-2-nitropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-5(7(8)9)4-6(2)3;/h5H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPANSQPGXBLKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-nitropropan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)

![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)

![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)

![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)

![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)

![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)